molecular formula C12H15NO4 B1296675 Ethyl [4-(acetylamino)phenoxy]acetate CAS No. 67202-81-7

Ethyl [4-(acetylamino)phenoxy]acetate

Cat. No. B1296675
CAS RN: 67202-81-7
M. Wt: 237.25 g/mol
InChI Key: HRTRDUZXXPCTOO-UHFFFAOYSA-N
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Description

Ethyl [4-(acetylamino)phenoxy]acetate is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.25 g/mol .


Synthesis Analysis

The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate) was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . This synthesis process involves a classic acid-catalyzed Fischer esterification .


Molecular Structure Analysis

The molecular structure of Ethyl [4-(acetylamino)phenoxy]acetate was characterized by elemental analysis, NMR (1H, 13C) spectroscopy, and single-crystal X-ray diffraction . The compound crystallizes in the monoclinic space group P2(1)/c .


Chemical Reactions Analysis

The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .


Physical And Chemical Properties Analysis

Ethyl [4-(acetylamino)phenoxy]acetate is a colorless liquid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Potential Bioactivity as Analgesic and Antidyslipidemic Agent

Ethyl [4-(acetylamino)phenoxy]acetate, also known as acetamidofibrate, exhibits potential bioactivity as an analgesic and antidyslipidemic agent. Its synthesis involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate and characterization through elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction. This compound's crystal structure and bioactivity suggest its potential for treating conditions related to pain and lipid disorders (Navarrete-Vázquez et al., 2011).

Diuretic Activities

A series of aminomethyl derivatives of ethyl [4-(acetylamino)phenoxy]acetate have been synthesized and tested for their saluretic and diuretic activities. Modifications in the structure, such as nitrogen and aromatic nuclear substitution, have been explored to enhance these properties, with some derivatives showing potent diuretic effects (Lee et al., 1984).

Corrosion Inhibition

In the field of materials science, certain derivatives of ethyl [4-(acetylamino)phenoxy]acetate have shown significant inhibition activities for mild steel corrosion in acidic environments. These derivatives follow the Langmuir adsorption model and act as mixed-type inhibitors, suggesting applications in corrosion protection and materials preservation (Lgaz et al., 2017).

Antimicrobial and Anti-Inflammatory Properties

Ethyl [4-(acetylamino)phenoxy]acetate derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing promising results in combatting infections and inflammation (Karabasanagouda et al., 2008), (Karabasanagouda et al., 2008).

Safety And Hazards

While specific safety data for Ethyl [4-(acetylamino)phenoxy]acetate was not found, it’s important to handle all chemicals with care. As a general rule, avoid contact with skin and eyes, and use in a well-ventilated area .

Future Directions

Phenoxy acetamide and its derivatives, including Ethyl [4-(acetylamino)phenoxy]acetate, have been the subject of recent investigations due to their potential therapeutic applications . These compounds could be the focus of future research in medicinal chemistry, with the aim of designing and developing new pharmaceutical compounds .

properties

IUPAC Name

ethyl 2-(4-acetamidophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTRDUZXXPCTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309496
Record name Ethyl (4-acetamidophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-acetamidophenoxy)acetate

CAS RN

67202-81-7
Record name 67202-81-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-acetamidophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl bromoacetate (452 g, 2.7 mol.) was added to a mixture of paracetamol (300 g, 1.984 mol) and anhydrous K2CO3 (1.80 kg, 7.814 mmol) in anhydrous acetone (3 L) and refluxed for 16 hours. Acetone was distilled and water (5 L) was added. Crude 1 was filtered, dried and recrystallised from a mixture of toluene:hexane (1:5) to give pure 1 (377 grams, 80%) as a white shining powder. The melting point was found to be 104.2-106.2° C.
Quantity
452 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
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Yield
80%

Synthesis routes and methods II

Procedure details

To a mixture of Paracetamol (300 g, 1.984 mol), and anhydrous K2CO3 (1.80 Kg, 7.814 mmol) in anhydrous acetone (3 liters) was added ethyl bromoacetate (452 gr, 2.7 mol) and refluxed for 16 hours. Acetone was distilled off and water (5 liter) was added. Crude 13 was filtered, dried and recrystallised from a mixture of toluene:hexane (1:5) to give pure 13 (377 g, 80%) as a white shining powder. The melting point was found to be 104.2-106.2° C.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
452 g
Type
reactant
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of N-(4-hydroxyphenyl)acetamide (500 mg, 3.31 mmol) in CH3CN (10 mL) was added ethyl 2-bromo-2-methylpropanoate (663 mg, 3.97 mmol) and K2CO3 (3 g, 21.7 mmol) at 25° C. The mixture was heated at reflux for 16 h. The mixture had water (100 mL) added and extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound which was used in next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
663 mg
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
100 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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